Cas no 23069-99-0 (N-Phenethylformamide)

N-Phenethylformamide Chemical and Physical Properties
Names and Identifiers
-
- N-Phenethylformamide
- Formamide,N-(2-phenylethyl)-
- N-(Phenethyl)formamide
- N-(2-phenylethyl)formamide
- (2-Phenylethyl)formamide
- 2-Phenylethylformamide
- N-β-Phenethylformamide
- N-(β-Phenylethyl)formamide
- N-Formyl-N-(2-phenylethyl)amine
- N-Formylphenethylamine
- NSC 18966
- AKOS005216497
- phenylethylformamide
- N-formyl-N-(2-phenylethyl) amin
- BS-22076
- NSC-18966
- N-(2-Phenethyl)formamide
- N-PHENETHYL-FORMAMIDE
- phenethylformamide
- N-(Phenethyl)formamide, 97%
- Formamide, N-phenethyl-,
- E85450
- Q27460001
- YAA06999
- CS-0213371
- 23069-99-0
- N-formyl-2-phenylethanamine
- NSC18966
- (2-Phenethyl)formamide
- SCHEMBL56059
- N-Formylphenylethylamine
- DTXSID70177637
- Formamide, N-(2-phenylethyl)-
- DTXCID30100128
- DS-011114
-
- MDL: MFCD00962346
- Inchi: InChI=1S/C9H11NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,10,11)
- InChI Key: NOOOMJZHMKSKBF-UHFFFAOYSA-N
- SMILES: O=CNCCC1=CC=CC=C1
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 1.5
Experimental Properties
- Density: 1.049 g/mL at 25 °C
- Boiling Point: 335.8°Cat760mmHg
- Flash Point: Fahrenheit: >230 ° f
Celsius: >110 ° c - Refractive Index: n20/D 1.546
- PSA: 29.10000
- LogP: 2.00190
N-Phenethylformamide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H317-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 2810
- WGK Germany:3
- Hazard Category Code: 22-37/38-41-43
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- Storage Condition:−20°C
- Safety Term:6.1(b)
- Hazard Level:6.1(b)
- Packing Group:III
- HazardClass:6.1(b)
- PackingGroup:III
- Packing Group:III
N-Phenethylformamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Phenethylformamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1261595-5g |
N-Phenethylformamide |
23069-99-0 | 97% | 5g |
$190 | 2024-06-07 | |
Alichem | A019145423-10g |
N-Phenethylformamide |
23069-99-0 | 95% | 10g |
$160.00 | 2023-09-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 731161-1G |
<I>N</I>-(Phenethyl)formamide |
23069-99-0 | 1g |
¥578.13 | 2023-11-26 | ||
Aaron | AR002MTJ-5g |
N-Phenethylformamide |
23069-99-0 | 97% | 5g |
$132.00 | 2025-02-12 | |
1PlusChem | 1P002ML7-250mg |
N-Phenethylformamide |
23069-99-0 | 97% | 250mg |
$15.00 | 2024-05-24 | |
A2B Chem LLC | AB21787-1g |
N-(2-phenylethyl)formamide |
23069-99-0 | 98% | 1g |
$47.00 | 2024-04-20 | |
Aaron | AR002MTJ-25g |
N-Phenethylformamide |
23069-99-0 | 97% | 25g |
$645.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1261595-5g |
N-Phenethylformamide |
23069-99-0 | 97% | 5g |
$190 | 2025-02-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N921220-1g |
N-(2-phenylethyl)formamide |
23069-99-0 | 97% | 1g |
¥275.40 | 2022-09-01 | |
Aaron | AR002MTJ-1g |
N-Phenethylformamide |
23069-99-0 | 97% | 1g |
$38.00 | 2025-02-12 |
N-Phenethylformamide Related Literature
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Mark C. Elliott,Eve Williams Org. Biomol. Chem. 2003 1 3038
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Francesca Brunelli,Silvio Aprile,Camilla Russo,Mariateresa Giustiniano,Gian Cesare Tron Green Chem. 2022 24 7022
-
Sankar K. Guchhait,Garima Priyadarshani,Vikas Chaudhary,Darshan R. Seladiya,Tapan M. Shah,Nikita P. Bhogayta RSC Adv. 2013 3 10867
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4. Sulphuric acid immobilized on silica gel (H2SO4–SiO2) as an eco-friendly catalyst for transamidationSk. Rasheed,D. Nageswar Rao,A. Siva Reddy,Ravi Shankar,Parthasarathi Das RSC Adv. 2015 5 10567
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Rajeshwer Vanjari,Bharat Kumar Allam,Krishna Nand Singh RSC Adv. 2013 3 1691
Additional information on N-Phenethylformamide
N-Phenethylformamide: A Comprehensive Overview
N-Phenethylformamide is a unique organic compound that has garnered significant attention in recent years due to its diverse applications across various scientific disciplines. With the CAS registry number 23069-99-0, this compound belongs to the family of formamides and is characterized by its distinctive chemical structure. Its molecular formula, C12H15NO, highlights the presence of a benzyl group attached to an ethyl chain, which connects to a formamide functional group. This combination of structural features renders N-Phenethylformamide highly versatile and adaptable in numerous chemical and biological contexts.
The compound's physical properties include a melting point that is relatively low compared to other formamides, making it suitable for applications where thermal stability is not a primary concern. Its solubility profile is also noteworthy, as it exhibits moderate solubility in organic solvents such as dichloromethane and THF, which facilitates its use in various chemical reactions and purification processes.
Recent studies have focused on the potential of N-Phenethylformamide in drug delivery systems. Its ability to form stable amide bonds with various substrates has made it a valuable tool in the synthesis of bioactive compounds. For instance, researchers have explored its use in peptide chemistry, where it can act as an efficient coupling agent for the assembly of complex peptides. This application is particularly promising in the development of targeted drug delivery systems, where precision and efficiency are critical.
Another area of active research involving N-Phenethylformamide is its role as a bioactive compound itself. Preliminary studies suggest that it may possess anti-inflammatory properties, making it a potential candidate for the development of therapeutic agents. Furthermore, investigations into its interactions with biological systems have revealed that it can modulate key signaling pathways, which could be harnessed for the treatment of various diseases, including cancer and neurodegenerative disorders.
Advancements in synthetic chemistry have also enhanced the utility of N-Phenethylformamide. Modern synthesis protocols allow for high yields and excellent purity, which are essential for its use in preclinical studies. Additionally, the compound's stability under physiological conditions has been a key factor in its successful application as an intermediate in the synthesis of more complex molecules.
Looking ahead, the ongoing exploration of N-Phenethylformamide's properties and applications is poised to yield even greater insights. Its integration into emerging fields such as nanotechnology and materials science could further expand its utility, particularly in the development of novel drug delivery platforms. As research continues to uncover new aspects of this compound's behavior, it is likely to play an increasingly important role in both academic and industrial settings.
In summary, N-Phenethylformamide, with its CAS registry number 23069-99-0, stands out as a multifaceted compound with significant potential in the biomedical and chemical sciences. Its versatility, combined with recent advancements in its synthesis and application, positions it as a valuable tool for researchers seeking innovative solutions in drug development and beyond.
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